molecular formula C6H3ClIN3 B6238355 4-azido-1-chloro-2-iodobenzene CAS No. 1379338-45-0

4-azido-1-chloro-2-iodobenzene

Cat. No. B6238355
CAS RN: 1379338-45-0
M. Wt: 279.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-1-chloro-2-iodobenzene is a chemical compound that has garnered significant attention in the scientific research community due to its unique physical and chemical properties. It is a derivative of iodobenzene, which is commonly used as an arylating agent in various cross-coupling reactions .


Synthesis Analysis

The synthesis of 4-azido-1-chloro-2-iodobenzene could potentially involve the reaction of 1-chloro-2-iodobenzene with an azide ion. 1-Chloro-2-iodobenzene itself can be synthesized by reacting lanthanum metal with trimethylchlorosilane .


Molecular Structure Analysis

The molecular formula of 4-azido-1-chloro-2-iodobenzene is C6H3ClIN3 . The molecule consists of a benzene ring substituted with azido, chloro, and iodo groups.

Safety and Hazards

The safety data sheet for a related compound, 1-chloro-2-iodobenzene, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-azido-1-chloro-2-iodobenzene involves the conversion of 1-chloro-2-iodobenzene to 4-azido-1-chloro-2-iodobenzene through a series of reactions.", "Starting Materials": [ "1-chloro-2-iodobenzene", "Sodium azide", "Copper(I) iodide", "Copper(II) sulfate", "Sodium ascorbate", "Water", "Acetone" ], "Reaction": [ "Step 1: Dissolve 1-chloro-2-iodobenzene in acetone.", "Step 2: Add sodium azide to the solution and stir for several hours at room temperature.", "Step 3: Add copper(I) iodide and copper(II) sulfate to the reaction mixture and stir for several hours at room temperature.", "Step 4: Add sodium ascorbate to the reaction mixture and stir for several hours at room temperature.", "Step 5: Extract the product with water and separate the organic layer.", "Step 6: Dry the organic layer with anhydrous sodium sulfate.", "Step 7: Purify the product by column chromatography." ] }

CAS RN

1379338-45-0

Product Name

4-azido-1-chloro-2-iodobenzene

Molecular Formula

C6H3ClIN3

Molecular Weight

279.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.